Tetrachloroethylene-13C2

Overview

Description

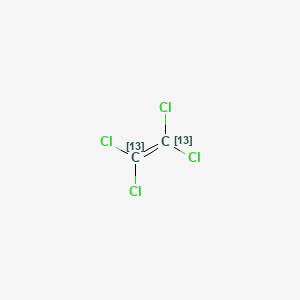

Tetrachloroethylene-13C2 is a stable isotope-labeled compound with the molecular formula Cl2C=CCCl2. It is a derivative of tetrachloroethylene, where two carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as environmental analysis and chemical reaction mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrachloroethylene-13C2 can be synthesized through the chlorination of acetylene-13C2. The reaction typically involves the use of chlorine gas under controlled conditions to ensure the selective formation of this compound. The process requires careful monitoring of temperature and pressure to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous chlorination of acetylene-13C2 in a reactor, followed by purification steps such as distillation to remove impurities and obtain the desired isotopically labeled compound .

Chemical Reactions Analysis

Types of Reactions: Tetrachloroethylene-13C2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trichloroacetic acid and other chlorinated by-products.

Reduction: Reduction reactions can convert it to less chlorinated compounds such as trichloroethylene.

Substitution: this compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Reducing agents such as zinc and hydrochloric acid are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions

Major Products Formed:

Oxidation: Trichloroacetic acid, dichloroacetic acid.

Reduction: Trichloroethylene, dichloroethylene.

Substitution: Various substituted ethylene derivatives depending on the nucleophile used

Scientific Research Applications

Tetrachloroethylene-13C2 is widely used in scientific research due to its isotopic labeling, which provides valuable insights into chemical and biological processes. Some key applications include:

Environmental Analysis: Used to trace the fate and transport of tetrachloroethylene in the environment, particularly in groundwater contamination studies.

Chemical Reaction Mechanisms: Helps in studying the detailed mechanisms of chlorination and dechlorination reactions.

Biological Studies: Employed in metabolic studies to understand the biotransformation of chlorinated compounds in living organisms.

Industrial Applications: Used in the development of new materials and chemicals through isotopic labeling techniques

Mechanism of Action

The mechanism of action of tetrachloroethylene-13C2 involves its interaction with various molecular targets and pathways. In environmental systems, it undergoes reductive dechlorination, where it is sequentially dechlorinated to form less chlorinated compounds. In biological systems, it is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules .

Comparison with Similar Compounds

Tetrachloroethylene-13C2 can be compared with other similar compounds such as:

Tetrachloroethylene-13C1: Contains only one carbon-13 isotope, making it less useful for certain isotopic studies.

Trichloroethylene-13C2: Has one less chlorine atom, leading to different chemical properties and reactivity.

1,1,2,2-Tetrachloroethane-13C2: Another chlorinated compound with different structural and chemical characteristics .

Uniqueness: this compound is unique due to its dual carbon-13 labeling, which provides enhanced sensitivity and resolution in isotopic studies. This makes it particularly valuable in tracing and analyzing complex chemical and biological processes .

Biological Activity

Tetrachloroethylene-13C2 (also known as Perchloroethylene or PCE) is a chlorinated solvent widely utilized in dry cleaning and degreasing processes. Understanding its biological activity is crucial due to its potential health effects, including toxicity and carcinogenicity. This article examines the biological activity of this compound, focusing on its metabolism, toxicokinetics, and associated health risks, supported by case studies and research findings.

Metabolism and Toxicokinetics

Tetrachloroethylene undergoes complex metabolic processes primarily in the liver and kidneys. The key metabolic pathways include:

- Cytochrome P450-Mediated Oxidation : The cytochrome P450 enzyme system, particularly CYP2E1, plays a significant role in the oxidative metabolism of PCE. This pathway leads to the formation of reactive metabolites that can cause cellular damage .

- Glutathione Conjugation : PCE can also undergo conjugation with glutathione (GSH), forming thioether conjugates that are further metabolized into cysteine conjugates. These metabolites can be nephrotoxic and contribute to kidney damage .

- Excretion : The primary route of excretion for PCE metabolites is through urine, where they are found as mercapturates or as oxidized forms such as dichloroacetic acid (DCA) and trichloroacetic acid (TCA) .

Carcinogenicity

PCE has been classified as a probable human carcinogen based on evidence from animal studies and epidemiological data. Key findings include:

- Animal Studies : Bioassays have shown that exposure to PCE leads to the development of tumors in various organs, including the liver and kidneys .

- Human Studies : Epidemiological studies suggest associations between PCE exposure and increased risks of bladder cancer, non-Hodgkin lymphoma, and multiple myeloma .

Neurotoxicity

Neurotoxic effects have been observed at low exposure levels. Symptoms may include headaches, dizziness, and cognitive impairments, indicating that the nervous system is particularly sensitive to PCE toxicity .

Case Study 1: Occupational Exposure

A study assessing biological exposure levels among workers in dry cleaning facilities indicated significant levels of PCE in urine samples. Workers exhibited symptoms consistent with neurotoxicity, emphasizing the need for effective monitoring and protective measures in occupational settings .

Case Study 2: Environmental Exposure

Research conducted on communities near industrial sites revealed elevated incidences of bladder cancer correlated with environmental contamination by PCE. This study highlighted the long-term health risks associated with chronic exposure to low levels of this compound .

Research Findings

Properties

IUPAC Name |

1,1,2,2-tetrachloro(1,2-13C2)ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl4/c3-1(4)2(5)6/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTYCFOTNPOANT-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=[13C](Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745778 | |

| Record name | Tetrachloro(~13~C_2_)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32488-49-6 | |

| Record name | Tetrachloro(~13~C_2_)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32488-49-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.